molecular formula C22H21NO4S B2801162 6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one CAS No. 1705431-51-1

6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Cat. No. B2801162
M. Wt: 395.47
InChI Key: XPDBHKALQXGLBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a synthetic compound that has been extensively studied in scientific research. This compound is known for its potential as a therapeutic agent due to its unique chemical structure and mechanism of action. In

Scientific Research Applications

Chemoselective Synthesis

6-Methyl-4-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one and similar compounds have been a focal point in chemoselective synthesis. For instance, the study by Panwar et al. (2018) demonstrated a method for synthesizing highly functionalized benzo[h]quinolines. The study highlighted the role of the thiomethyl group at the C-4 position of the pyran in directing the chemoselectivity of the reaction (Panwar et al., 2018).

Tandem Reactions and Ring Transformations

Khatri and Samant (2015) explored the behavior of 6-amino-4-(4-methoxyphenyl)-2H-pyran-2-ones in reactions with benzaldehydes. Their study revealed a tandem sequence of oxa Diels–Alder reaction, retro Diels–Alder reaction, and oxa 6π-electrocyclic ring opening, shedding light on the reactivity of pyran derivatives in complex synthetic pathways (Khatri & Samant, 2015).

Synthesis of Kavalactones and Benzoic Acid Derivatives

The work of Mazzeu et al. (2017) on the extraction and structural elucidation of compounds from Piper fuligineum noted the synthesis of related pyran derivatives. They isolated kavalactones and benzoic acid derivatives, demonstrating the structural diversity and potential of pyran derivatives in natural product synthesis (Mazzeu et al., 2017).

Biological Activity and Structural Studies

Ignatovich et al. (2015) synthesized new pyran derivatives and investigated their biological activities, particularly focusing on cytotoxicity and matrix metalloproteinase inhibition. Their study not only presented the synthetic pathways but also explored the potential applications of these compounds in medicinal chemistry (Ignatovich et al., 2015).

properties

IUPAC Name

6-methyl-4-[1-(4-thiophen-3-ylbenzoyl)piperidin-4-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S/c1-15-12-20(13-21(24)26-15)27-19-6-9-23(10-7-19)22(25)17-4-2-16(3-5-17)18-8-11-28-14-18/h2-5,8,11-14,19H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDBHKALQXGLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one

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